Enhanced Lipophilicity and Reduced Polarity Versus 4-Amino-2-methylpyridine
N,2-Dimethylpyridin-4-amine exhibits a substantially higher computed octanol-water partition coefficient (XLogP3 = 1.1) and a lower topological polar surface area (TPSA = 24.9 Ų) relative to its primary structural analog, 4-amino-2-methylpyridine (XLogP3 = 0.4; TPSA = 38.9 Ų) [1]. This shift in physicochemical properties predicts a nearly 3-fold increase in lipophilicity and a 36% reduction in polar surface area, which correlates with enhanced passive membrane permeability and altered hydrogen-bonding capacity [2].
| Evidence Dimension | Lipophilicity and Polarity |
|---|---|
| Target Compound Data | XLogP3 = 1.1, TPSA = 24.9 Ų |
| Comparator Or Baseline | 4-Amino-2-methylpyridine (CAS 18437-58-6): XLogP3 = 0.4, TPSA = 38.9 Ų |
| Quantified Difference | ΔXLogP3 = +0.7; ΔTPSA = -14.0 Ų (-36%) |
| Conditions | Computed physicochemical properties; standard XLogP3 and TPSA algorithms |
Why This Matters
These differences justify the selection of N,2-dimethylpyridin-4-amine over the simpler aminopyridine analog in medicinal chemistry campaigns targeting intracellular or CNS-penetrant molecules where increased lipophilicity and reduced polarity are desired for improved passive diffusion or blood-brain barrier penetration.
- [1] Kuujia. (2025). N,2-Dimethylpyridin-4-amine Computed Properties; PubChem. (2026). 4-Amino-2-methylpyridine Computed Properties. View Source
- [2] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. View Source
